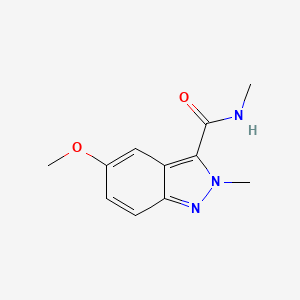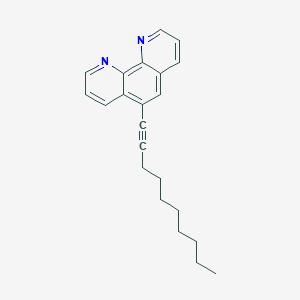
4-(Chloroethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloroethynyl)benzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where a chlorine atom and an ethynyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroethynyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzonitrile.
Reaction with Ethynylating Agents: The 4-chlorobenzonitrile is then reacted with ethynylating agents such as acetylene or ethynyl magnesium bromide under controlled conditions to introduce the ethynyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety measures to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(Chloroethynyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Addition: Reagents such as bromine or hydrogen halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: 4-(Aminomethyl)benzonitrile, 4-(Thiophenyl)benzonitrile.
Addition Products: 4-(Dibromoethynyl)benzonitrile.
Oxidation Products: 4-(Chloroethynyl)benzoic acid.
Reduction Products: 4-(Ethynyl)benzonitrile.
Scientific Research Applications
4-(Chloroethynyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 4-(Chloroethynyl)benzonitrile involves its interaction with various molecular targets:
Nucleophilic Attack: The chlorine atom can be attacked by nucleophiles, leading to substitution reactions.
Electrophilic Addition: The ethynyl group can react with electrophiles, forming addition products.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzonitrile: Similar structure but with a chloromethyl group instead of a chloroethynyl group.
4-(Ethynyl)benzonitrile: Lacks the chlorine atom, only has the ethynyl group.
4-Chlorobenzonitrile: Lacks the ethynyl group, only has the chlorine atom.
Uniqueness
4-(Chloroethynyl)benzonitrile is unique due to the presence of both the chloro and ethynyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
919791-41-6 |
|---|---|
Molecular Formula |
C9H4ClN |
Molecular Weight |
161.59 g/mol |
IUPAC Name |
4-(2-chloroethynyl)benzonitrile |
InChI |
InChI=1S/C9H4ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
InChI Key |
QUTLBGVEWPCLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)



![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)


![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)
